molecular formula C23H17BrClN3O6 B12039630 4-BR-2-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate CAS No. 765274-85-9

4-BR-2-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Cat. No.: B12039630
CAS No.: 765274-85-9
M. Wt: 546.8 g/mol
InChI Key: JGGXDDFLXWSEAD-LGJNPRDNSA-N
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Description

This compound, characterized by its complex aromatic and functional group architecture, features a phenyl 4-chlorobenzoate core linked to a carbohydrazonoyl moiety substituted with a 4-nitrophenoxy-propanoyl chain. Key structural attributes include:

  • Molecular Formula: Likely C₂₃H₁₇BrClN₃O₆ (inferred from , adjusting for 4-nitrophenoxy positioning).
  • Functional Groups: 4-Nitrophenoxy: A strong electron-withdrawing group influencing reactivity. 4-Chlorobenzoate: Enhances lipophilicity and steric bulk.

Properties

CAS No.

765274-85-9

Molecular Formula

C23H17BrClN3O6

Molecular Weight

546.8 g/mol

IUPAC Name

[4-bromo-2-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C23H17BrClN3O6/c1-14(33-20-9-7-19(8-10-20)28(31)32)22(29)27-26-13-16-12-17(24)4-11-21(16)34-23(30)15-2-5-18(25)6-3-15/h2-14H,1H3,(H,27,29)/b26-13+

InChI Key

JGGXDDFLXWSEAD-LGJNPRDNSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC(C(=O)NN=CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BR-2-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves multiple steps, typically starting with the preparation of intermediate compounds. The process often includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the general principles of organic synthesis, such as maintaining reaction conditions and purification steps, would apply.

Chemical Reactions Analysis

Types of Reactions

4-BR-2-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-BR-2-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, although it is not yet approved for clinical use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BR-2-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or disruption of cellular processes. Further research is needed to elucidate the exact mechanisms .

Comparison with Similar Compounds

Positional Isomerism: 4-Nitrophenoxy vs. 2-Nitrophenoxy

The compound 4-BR-2-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate () serves as a positional isomer. Key differences:

Property Target Compound (4-Nitrophenoxy) 2-Nitrophenoxy Analog ()
Nitro Group Position Para (electron-withdrawing) Ortho (steric hindrance near core)
Molecular Weight ~580 g/mol (estimated) 550.8 g/mol (exact)
Reactivity Higher electron deficiency Reduced resonance stabilization
Biological Activity Potentially enhanced interaction Lower solubility in polar media

The para-nitro configuration enhances electronic effects, favoring interactions in catalytic or receptor-binding contexts, while ortho-substitution may hinder steric accessibility .

Aromatic Substitution: Phenyl vs. Naphthyl

The compound 4-BR-2-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate () replaces the phenyl group with a naphthyl system:

Property Target Compound (Phenyl) Naphthyl Analog ()
Aromatic System Single phenyl ring Bulky naphthyl group
Molecular Weight ~580 g/mol 550.8 g/mol
Lipophilicity (LogP) Moderate Higher (due to fused rings)
Synthetic Complexity Lower Higher (naphthyl coupling steps)

The naphthyl analog’s increased bulk may improve binding to hydrophobic pockets but reduce solubility, limiting bioavailability .

Functional Group Variations: Carbohydrazonoyl vs. Benzamido

Compounds in (e.g., (2S)-2-Benzamido-3-[4-(propan-2-yloxy)phenyl]propanoyl derivatives) feature benzamido groups instead of carbohydrazonoyl moieties:

Property Target Compound (Carbohydrazonoyl) Benzamido Analogs ()
Hydrogen Bonding Strong (NH and carbonyl groups) Moderate (amide NH only)
Metal Coordination Potential for chelation Limited to amide lone pairs
Alkoxy Chain Fixed (propanoyl) Variable (e.g., hexyloxy, butoxy)

The carbohydrazonoyl group’s versatility in coordination chemistry contrasts with benzamido analogs, which prioritize tunable alkoxy chains for solubility modulation .

Halogenation Patterns: Bromine vs. Chlorine

While the target compound includes bromine and chlorine, analogs in –4 vary in halogen placement.

Biological Activity

The compound 4-BR-2-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Molecular Formula and Structure

  • Molecular Formula : C30H21ClN3O6
  • Molecular Weight : 576.2 g/mol

The structure features a brominated phenyl group , a nitrophenoxy moiety, and a carbohydrazone linkage , which are significant for its biological activity. The presence of halogen atoms (Br and Cl) often enhances the lipophilicity of compounds, potentially improving their bioavailability.

PropertyValue
Molecular Weight576.2 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various physiological processes. The nitrophenoxy group may play a crucial role in modulating enzymatic activity and influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of nitrophenoxy compounds exhibit significant antimicrobial properties. The compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study involving various bacterial strains, the compound demonstrated:

  • Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL against tested pathogens.
  • Enhanced activity when combined with conventional antibiotics, suggesting potential for synergistic effects.

Anticancer Activity

Preliminary research suggests that the compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspases, which are crucial for programmed cell death.

Table 2: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Inhibition of cell proliferation
A54918Caspase activation

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases.

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